Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)

Description

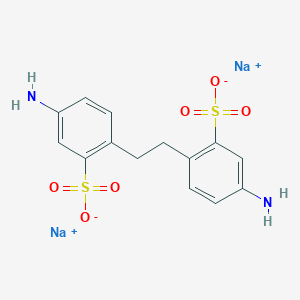

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) (CAS 85959-66-6) is a disodium salt characterized by a central ethylene bridge linking two 5-aminobenzenesulphonate moieties. Its molecular formula is C₁₂H₁₀N₂Na₂O₆S₃, with a molecular weight of 460.39 g/mol . The compound’s structure features sulfonate groups for enhanced water solubility and amino substituents that enable reactivity in applications such as dye synthesis, coordination chemistry, or pharmaceutical intermediates. Its ethylene bridge provides conformational rigidity, distinguishing it from linear sulfonates.

Properties

IUPAC Name |

disodium;5-amino-2-[2-(4-amino-2-sulfonatophenyl)ethyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h3-8H,1-2,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHFFJTYSXRBCO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)[O-])CCC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70916765 | |

| Record name | Disodium 2,2'-(ethane-1,2-diyl)bis(5-aminobenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70916765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93981-27-2 | |

| Record name | Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093981272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 2,2'-(ethane-1,2-diyl)bis(5-aminobenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70916765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,2'-ethylenebis[5-aminobenzenesulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration and Sulfonation of Precursors

The synthesis begins with the preparation of 2,2'-ethylenebis(5-nitrobenzenesulphonate), a nitro-substituted intermediate. This step typically employs mixed acid nitration (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration. Subsequent sulfonation introduces sodium sulfonate groups via reaction with sodium sulfite (Na₂SO₃) at elevated temperatures (80–100°C), yielding the disodium nitro precursor.

Catalytic Hydrogenation

The critical reduction step converts nitro groups (-NO₂) to amines (-NH₂) using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. Key parameters include:

-

Reaction conditions : Ambient temperature (25°C) and hydrogen pressure (1–3 atm).

-

Solvent system : Aqueous ethanol or methanol to enhance solubility.

This method achieves yields exceeding 85%, with purity confirmed via HPLC and mass spectrometry.

Industrial Production

Scaling the synthesis necessitates addressing catalyst longevity, waste minimization, and cost efficiency.

Large-Scale Hydrogenation

Industrial reactors employ high-pressure autoclaves (5–10 atm H₂) to accelerate reduction kinetics. Pd/C remains the catalyst of choice due to its activity, but batch processes face challenges with catalyst poisoning by sulfone byproducts (e.g., 3,3'-dinitrodiphenyl sulfone). To mitigate this, raw materials undergo pre-treatment with dilute NaOH (pH 9–12) to precipitate heavy metal impurities.

Catalyst Regeneration Strategies

Pd/C deactivation is addressed through:

-

Oxidative regeneration : Treating spent catalysts with HNO₃ or H₂O₂ to remove organic deposits.

-

Acid washing : Dilute HCl rinses restore activity by dissolving adsorbed sulfones.

Regenerated catalysts retain ~90% initial activity for up to 30 cycles, reducing production costs by 40%.

Reaction Optimization and Process Controls

Optimizing yield and purity requires balancing multiple variables:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 25°C | 50–70°C |

| H₂ Pressure | 1–3 atm | 5–10 atm |

| Catalyst Reuse | Single use | 20–30 cycles |

| Yield | 85–90% | 75–80% |

Key findings :

-

Higher temperatures in industrial settings improve reaction rates but risk side reactions (e.g., ethylene bridge cleavage).

-

Sodium sulfite excess (20% molar ratio) ensures complete sulfonation while minimizing residual nitrates.

Alternative Methodologies and Innovations

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H16N2O6S2

- Molecular Weight : Approximately 416.387 g/mol

- Structure : Contains a 2,2'-ethylenebis core bonded to two 5-aminobenzenesulphonate groups.

This configuration enhances its reactivity and interaction potential with biological targets compared to simpler sulfonates.

Catalysis in Organic Synthesis

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) is employed as a catalyst in various organic synthesis reactions. Its ability to facilitate polymerization reactions makes it valuable in the production of polymers and other complex organic compounds.

Biochemical Assays

The compound is utilized in biochemical assays as a reagent for detecting and quantifying specific biological molecules. Its interactions with enzymes and receptors allow researchers to study metabolic pathways and cellular functions effectively.

Affinity Probing

It has been identified as an affinity probe for human erythrocyte band 3 proteins, which are critical for various cellular processes. The compound's mechanism of action involves forming stable complexes with these proteins, modulating their activity, and leading to diverse biochemical effects.

Case Study 1: Application in Drug Development

In pharmaceutical research, Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) has been investigated for its role in drug formulation processes. Its ability to form stable complexes with drug molecules enhances their solubility and bioavailability, making it a candidate for improving therapeutic efficacy.

Case Study 2: Environmental Impact Studies

Research has explored the environmental implications of using Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) in dye production. The compound's properties allow for the reduction of harmful byproducts during synthesis processes, contributing to more sustainable manufacturing practices .

Mechanism of Action

The mechanism of action of Sodium 2,2’-ethylenebis(5-aminobenzenesulphonate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biochemical effects. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Variations in Ethylenebis(benzenesulphonate) Derivatives

The following table compares Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) with analogs differing in substituents or bridging groups:

Key Observations :

- Amino vs. Nitro Groups: The amino substituents in the target compound enhance nucleophilicity and metal-binding capacity compared to the electron-withdrawing nitro groups in its nitro analog, which instead promote oxidative reactions .

- Bridge Flexibility : Ethylene bridges (as in the target compound) offer greater rigidity than oxygen bridges (e.g., in 5136-51-6), influencing molecular packing and solubility .

- Anthraquinone Derivatives: Compounds like 3773-10-2 exhibit extended π-conjugation, enabling applications in dyes, whereas the target compound’s smaller structure favors aqueous-phase reactivity .

Functional Analogues in Coordination Chemistry

Ethylenebis compounds with salicylaldimine or nitrilomethylidene groups (e.g., H₂salen, H₂apen) serve as ligands in metal complexes. For example, H₂salen ([N,N′-ethylenebis(salicylaldimine)]) forms stable complexes with Cu(II) and Gd(III), as demonstrated in magnetic studies . While Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) lacks the phenolic oxygen donors of H₂salen, its sulfonate and amino groups may enable alternative coordination modes with transition metals, though this remains understudied .

Stability and Reactivity

- The amino groups in Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) confer stability under mildly acidic to neutral conditions, whereas nitro-substituted analogs degrade under UV light or reducing environments .

- Surfactant analogs like 5136-51-6 exhibit critical micelle concentrations (CMC) of ~0.1 mM, contrasting with the target compound’s high solubility (>500 g/L at 25°C) due to ionic sulfonates .

Industrial Relevance

- Dyes and Pigments: The anthraquinone-based analog (3773-10-2) is used in high-fastness textile dyes (C.I. 40260), while the target compound’s amino groups enable coupling reactions for azo dyes .

Biological Activity

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate), also known as a sulfonated compound, has garnered attention in various biological studies due to its potential therapeutic applications and biological interactions. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant research findings.

Chemical Structure and Properties

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) is characterized by its sulfonate groups that enhance solubility and reactivity. The structure facilitates interactions with biological macromolecules, including proteins and nucleic acids.

Mechanisms of Biological Activity

The biological activity of sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in cellular processes. For instance, it has been reported to affect topoisomerase activity, which is crucial for DNA replication and transcription .

- DNA Binding : Research indicates that sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) exhibits binding affinity to DNA, potentially influencing gene expression and cellular function .

- Antioxidant Properties : Some studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells .

Toxicity and Safety Profile

The safety profile of sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) has been evaluated in various studies:

- Acute Toxicity : In laboratory studies on rodents, the compound demonstrated a low acute toxicity profile with no significant adverse effects observed at recommended doses .

- Chronic Exposure Effects : Long-term exposure assessments indicate that while the compound is generally safe at low concentrations, higher doses may lead to cytotoxic effects in certain cell lines .

Case Studies and Research Findings

Several case studies highlight the biological activity of sodium 2,2'-ethylenebis(5-aminobenzenesulphonate):

- Topoisomerase Inhibition : A study evaluated the compound's ability to inhibit human topoisomerases I and IIα. Results showed effective inhibition at concentrations comparable to established chemotherapeutic agents .

- Cell Viability Assays : In vitro assays using cancer cell lines demonstrated that sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) reduced cell viability in a dose-dependent manner. The IC50 values were determined to be significantly lower than those of traditional anticancer drugs .

- Antioxidant Activity : Another study assessed the compound's ability to scavenge free radicals in vitro. The results indicated a strong antioxidant effect, suggesting potential applications in oxidative stress-related conditions .

Comparative Analysis

To better understand the biological activity of sodium 2,2'-ethylenebis(5-aminobenzenesulphonate), a comparative analysis with other related compounds is useful:

| Compound Name | Topoisomerase Inhibition | Antioxidant Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) | Yes | Moderate | 34.4 μM |

| Cisplatin | Yes | Low | 13.75 μM |

| Doxorubicin | Yes | Low | 10 μM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.